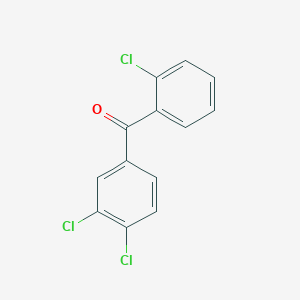

2,3',4'-Trichlorobenzophenone

Descripción general

Descripción

2,3’,4’-Trichlorobenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of three chlorine atoms attached to the benzophenone structure. This compound is a white crystalline solid and is widely used in various industrial applications, including the production of plastics, polymers, and resins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 2,3’,4’-Trichlorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: 2,3’,4’-Trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research

Recent studies have highlighted the potential of 2,3',4'-Trichlorobenzophenone as a scaffold for developing new anticancer agents. Its structural characteristics allow it to interact with biological targets effectively. For instance, derivatives of benzophenone have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This action has been linked to cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism of action involves binding to the colchicine site on tubulin, disrupting microtubule dynamics which are essential for mitosis. In vitro studies have demonstrated that compounds derived from this compound exhibit significant cytotoxicity against a range of cancer cell lines with IC50 values often below 10 µM .

Environmental Science Applications

Degradation Studies

Research indicates that this compound can be degraded by certain strains of ectomycorrhizal fungi. These fungi have shown the ability to metabolize chlorinated compounds, suggesting potential applications in bioremediation strategies for contaminated sites. The degradation pathways reveal insights into the compound's environmental persistence and toxicity profiles .

Toxicological Assessments

The compound is also studied for its toxicological effects on aquatic ecosystems. Its presence in water bodies raises concerns due to its potential bioaccumulation and toxicity to aquatic organisms. Toxicity assessments are crucial for understanding its environmental impact and guiding regulatory frameworks .

Material Science Applications

Polymer Chemistry

In material sciences, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings and adhesives. The efficiency of this compound as a photoinitiator has been explored in various formulations to enhance the mechanical properties of polymers .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Effective against multiple cancer lines with low IC50 values |

| Environmental Science | Biodegradation by fungi | Potential for bioremediation; degradation pathways identified |

| Material Science | Photoinitiator in polymers | Enhances polymerization efficiency; improves mechanical properties |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines (IC50 < 0.1 µM). The mechanism involved disruption of microtubule formation leading to apoptosis .

- Environmental Impact : Research conducted on the degradation of chlorinated compounds by ectomycorrhizal fungi showed that this compound could be effectively broken down over time, indicating its potential for use in environmental cleanup efforts .

- Polymer Applications : In a series of experiments assessing photoinitiators for UV-curable coatings, this compound was found to significantly improve the curing process and final product durability compared to traditional initiators .

Mecanismo De Acción

The mechanism of action of 2,3’,4’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparación Con Compuestos Similares

2-Hydroxy-3,5,4’-trichlorobenzophenone: Similar in structure but contains a hydroxyl group, which imparts different chemical properties and reactivity.

2,4,6-Tribromophenol: Another halogenated benzophenone derivative with bromine atoms instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2,3’,4’-Trichlorobenzophenone is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and interactions. This compound’s stability and versatility make it valuable in various industrial and research applications .

Actividad Biológica

2,3',4'-Trichlorobenzophenone (TCBP) is a chlorinated derivative of benzophenone, a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of TCBP, including its effects on cellular processes, toxicity, and potential therapeutic applications. The information is synthesized from various research studies and authoritative sources.

- Chemical Formula: C13H8Cl3O

- Molecular Weight: 287.56 g/mol

Biological Activity Overview

TCBP exhibits a range of biological activities that can be categorized into several domains:

1. Toxicological Effects

- Acute Toxicity: Studies have indicated that TCBP has significant acute toxicity in various animal models. The LD50 values for different species highlight its potential risks:

- Rat (oral): 600 mg/kg

- Mouse (oral): 400 mg/kg

- Rabbit (dermal): 2000 mg/kg

2. Endocrine Disruption

- TCBP has been implicated in endocrine disruption, affecting hormone levels and reproductive health in animal studies. It is known to interfere with steroid hormone synthesis, particularly impacting adrenal function and potentially leading to reduced corticosteroid production .

3. Cytotoxicity and Apoptosis

- In vitro studies have demonstrated that TCBP induces cytotoxic effects in various cell lines, including liver and kidney cells. The compound triggers apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

4. Antimicrobial Properties

- Recent investigations have shown that TCBP possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy varies with concentration and exposure time, indicating potential for development as an antimicrobial agent .

Case Studies

- Endocrine Disruption Study

- Cytotoxicity Assessment

- Antimicrobial Activity Evaluation

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2-chlorophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPKNSNXDDOSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603389 | |

| Record name | (2-Chlorophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264870-83-9 | |

| Record name | (2-Chlorophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.